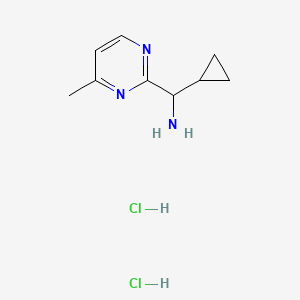

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 4-methylpyrimidin-2-yl moiety, with a methanamine group further stabilized by two hydrochloride ions . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrimidine intermediates. The cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrimidine ring is synthesized via condensation reactions involving appropriate precursors . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use . The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling .

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

Cyclopropyl(4-methylpyrimidin-2-yl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group.

Cyclopropyl(4-methylpyrimidin-2-yl)acetic acid: This compound features a carboxylic acid group in place of the methanamine group.

Cyclopropyl(4-methylpyrimidin-2-yl)ethylamine: This compound has an ethylamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by a cyclopropyl group linked to a 4-methylpyrimidine moiety, positions it as an interesting candidate for various biological activities, particularly in neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : Approximately 235.16 g/mol

- Solubility : Soluble in water due to the presence of two hydrochloride groups, which enhance its reactivity in biological systems.

The compound's structure allows it to form hydrogen bonds, making it versatile for interactions with biological targets such as receptors and enzymes.

This compound interacts with specific molecular targets, modulating their activity. The cyclopropyl group and pyridine ring are critical for its binding affinity and specificity. Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions.

Pharmacological Potential

Research indicates that this compound exhibits:

- Neuroprotective Effects : Potential applications as an antidepressant or neuroprotective agent have been noted, particularly in preclinical studies focusing on its effects on neurological pathways.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory activity, although detailed mechanisms are yet to be fully elucidated.

Interaction Studies

Interaction studies have demonstrated that this compound binds to various receptors and enzymes:

- Binding Affinity : The compound shows promising binding affinities with neurotransmitter receptors, influencing pathways related to mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropyl group only | Limited pharmacological activity |

| 4-Methylpyridine | Pyridine ring only | Known for various biological activities but lacks cyclopropyl group |

| N-Methylpyridin-2-amine | Similar structure without cyclopropyl | Moderate activity |

This compound is unique due to its combination of a cyclopropyl group, pyridine ring, and amine functionality, granting it specific chemical and biological properties valuable in research applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For example, studies have highlighted its potential as a lead compound for developing new antidepressants or neuroprotective agents.

- Inflammation Models : In vitro assays have demonstrated anti-inflammatory effects against specific cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Binding Studies : Interaction studies have shown that the compound can modulate the activity of key receptors involved in mood regulation, further supporting its potential therapeutic roles.

Eigenschaften

IUPAC Name |

cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBYSAKUZONUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.